1-(2,3,4,5,6,7,8-Heptadeuterionaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol

Catalog No.
S905577
CAS No.
344298-99-3
M.F
C16H21NO2
M. Wt
266.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,3,4,5,6,7,8-Heptadeuterionaphthalen-1-yl)oxy-...

CAS Number

344298-99-3

Product Name

1-(2,3,4,5,6,7,8-Heptadeuterionaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol

IUPAC Name

1-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol

Molecular Formula

C16H21NO2

Molecular Weight

266.39 g/mol

InChI

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/i3D,4D,5D,6D,7D,8D,9D

InChI Key

AQHHHDLHHXJYJD-MIBSYSDMSA-N

SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OCC(CNC(C)C)O)[2H])[2H])[2H])[2H])[2H]

Description

The exact mass of the compound 1-(2,3,4,5,6,7,8-Heptadeuterionaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

This compound is a derivative of a naphthol, a class of organic compounds derived from naphthalene []. Naphthalene itself is a common component of coal tar and has numerous industrial uses []. In this specific molecule, a "propan-2-ylamino" group and a "heptadeuterionaphthalen-1-yl" group are bonded to a central propan-2-ol group through an ether linkage and an amine linkage, respectively. Deuterium is a stable isotope of hydrogen containing one neutron instead of the usual proton []. The presence of seven deuterium atoms is indicated by the prefix "hepta".

The significance of this particular molecule in scientific research is unclear due to the lack of specific information available. However, deuterated compounds like this one are often used in scientific research for various purposes, including investigation of reaction mechanisms through isotope labeling or as part of pharmaceutical research to improve the properties of drugs [, ].


Molecular Structure Analysis

The key features of the molecule include:

  • A central propan-2-ol chain, a three-carbon chain with an alcohol group.
  • A naphthalene ring system, a bicyclic aromatic hydrocarbon structure, attached to the propan-2-ol chain through an ether linkage (C-O-C bond). One or more of the hydrogen atoms on the naphthalene ring are replaced with deuterium atoms.
  • A "propan-2-ylamino" group, attached to the propan-2-ol chain through an amine linkage (C-N bond). This group consists of a three-carbon chain with an amine group (NH2).

Chemical Reactions Analysis

  • Substitution reactions: Replacement of a hydrogen atom on the naphthalene ring with another atom or group [].
  • Condensation reactions: Formation of new C-C bonds between naphthol molecules and other compounds [].

The presence of the deuterium atoms may cause slight differences in reaction rates compared to the non-deuterated molecule due to the isotope effect [].


Physical And Chemical Properties Analysis

Data on specific physical and chemical properties of this compound is not available. However, naphthols generally have low solubility in water but are soluble in organic solvents []. They also tend to have high boiling points due to their aromatic character []. The introduction of the deuterium atoms may cause slight changes in these properties.

XLogP3

3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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